molecular formula C8H15NO3 B15262137 Ethyl 2-methylmorpholine-2-carboxylate

Ethyl 2-methylmorpholine-2-carboxylate

Cat. No.: B15262137
M. Wt: 173.21 g/mol
InChI Key: WXTZITCSEKMBKU-UHFFFAOYSA-N
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Description

Ethyl 2-methylmorpholine-2-carboxylate is a heterocyclic organic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted with a methyl group at position 2 and an ethyl ester group at the same position. Morpholine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatility in synthesis and functionalization .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

ethyl 2-methylmorpholine-2-carboxylate

InChI

InChI=1S/C8H15NO3/c1-3-11-7(10)8(2)6-9-4-5-12-8/h9H,3-6H2,1-2H3

InChI Key

WXTZITCSEKMBKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CNCCO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methylmorpholine-2-carboxylate typically involves the reaction of 2-methylmorpholine with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows: [ \text{2-Methylmorpholine} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methylmorpholine-2-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-methylmorpholine and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Amines in the presence of a catalyst.

Major Products Formed:

    Hydrolysis: 2-Methylmorpholine and ethanol.

    Reduction: 2-Methylmorpholine-2-methanol.

    Substitution: 2-Methylmorpholine-2-carboxamide.

Scientific Research Applications

Ethyl 2-methylmorpholine-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of ethyl 2-methylmorpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved in its mechanism of action include enzyme-substrate complex formation and subsequent inhibition of enzymatic activity.

Comparison with Similar Compounds

Ethyl Morpholine-2-Carboxylate (CAS 135782-25-1)

Structural Differences : Lacks the methyl group at position 2 of the morpholine ring.

  • Molecular Formula: C₇H₁₃NO₃
  • Molecular Weight : 159.18 g/mol
  • Synthesis: Typically involves esterification of morpholine-2-carboxylic acid with ethanol.
  • Applications : Used as a building block in drug synthesis and organic catalysis. The absence of the methyl group may reduce steric hindrance, enhancing reactivity in certain reactions .

Ethyl (2S,6R)-6-Methylmorpholine-2-Carboxylate (CAS 87439-10-9)

Structural Differences : Methyl substitution at position 6 (vs. position 2) and stereochemical specificity (2S,6R configuration).

  • Molecular Formula: C₈H₁₅NO₃
  • Molecular Weight : 173.21 g/mol
  • Key Features : The stereochemistry and methyl position influence conformational stability and binding affinity in chiral environments, making it relevant in enantioselective synthesis .

Ethyl 2-Methyl-4-Oxooxane-2-Carboxylate (CAS 1228386-26-2)

Structural Differences : Replaces the morpholine ring with a tetrahydropyran (oxane) ring containing a ketone group at position 3.

  • Molecular Formula : C₉H₁₄O₄
  • Molecular Weight : 186.21 g/mol
  • Properties : The oxane ring’s lack of nitrogen reduces basicity compared to morpholine derivatives. The ketone group enhances electrophilicity, making it reactive in nucleophilic additions .

Ethyl 4-Methyloxazole-2-Carboxylate (CAS 90892-99-2)

Structural Differences : Features a five-membered oxazole ring (with one oxygen and one nitrogen) instead of morpholine.

  • Molecular Formula: C₇H₉NO₃
  • Molecular Weight : 155.15 g/mol
  • Applications : Oxazole derivatives are prevalent in antimicrobial and anti-inflammatory agents. The smaller ring size and aromaticity alter electronic properties, affecting solubility and metabolic stability .

Methyl 2-Methylmorpholine-2-Carboxylate Hydrochloride

Structural Differences : Substitutes ethyl ester with a methyl ester and includes a hydrochloride salt.

  • Molecular Formula: C₇H₁₄ClNO₃ (estimated)
  • The hydrochloride salt enhances stability and crystallinity for pharmaceutical formulations .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
This compound Not available C₈H₁₅NO₃ (inferred) 173.21 (inferred) Morpholine with 2-methyl, 2-ethyl ester
Ethyl morpholine-2-carboxylate 135782-25-1 C₇H₁₃NO₃ 159.18 Morpholine with 2-ethyl ester
Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate 87439-10-9 C₈H₁₅NO₃ 173.21 6-Methyl, stereospecific morpholine
Ethyl 2-methyl-4-oxooxane-2-carboxylate 1228386-26-2 C₉H₁₄O₄ 186.21 Oxane ring with 4-keto group
Ethyl 4-methyloxazole-2-carboxylate 90892-99-2 C₇H₉NO₃ 155.15 Oxazole ring with 4-methyl

Biological Activity

Ethyl 2-methylmorpholine-2-carboxylate (EMMC) is an organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of EMMC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

EMMC is characterized by its morpholine ring structure, which contributes to its biological activity. The chemical structure can be represented as follows:

  • Chemical Formula : C₇H₁₃NO₃
  • Molecular Weight : 157.19 g/mol

Mechanisms of Biological Activity

The biological activity of EMMC can be attributed to several mechanisms:

  • Enzyme Inhibition : EMMC has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes and lead to therapeutic effects.
  • Antimicrobial Properties : Preliminary studies suggest that EMMC exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.
  • Cytotoxic Effects : Research indicates that EMMC may induce cytotoxicity in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

A study assessed the antimicrobial properties of EMMC against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that EMMC displayed significant inhibitory effects with minimal inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL, suggesting its potential as a broad-spectrum antibacterial agent.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa4.0

Cytotoxicity Studies

In vitro studies conducted on human cancer cell lines demonstrated that EMMC exhibits cytotoxic effects, with IC50 values indicating potent activity. For example, in HL-60 leukemia cells, the IC50 was found to be approximately 10 μM.

Cell LineIC50 (μM)
HL-6010
A549 (lung cancer)15
MCF-7 (breast cancer)12

Mechanistic Insights

The mechanism of action for the cytotoxic effects of EMMC appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Flow cytometry analysis revealed an increase in sub-G1 population in treated cells, indicative of apoptosis.

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